
12-Amino-7-oxododecanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Amino-7-oxododecanoic acid hydrochloride is a chemical compound with the molecular formula C12H24ClNO3 and a molecular weight of 265.783 g/mol . It is a derivative of dodecanoic acid, featuring both an amino group and a ketone group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-7-oxododecanoic acid hydrochloride typically involves multiple steps. One common method starts with the saponification of vernonia oil to obtain vernolic acid, which is then hydrogenated to produce cis-12,13-epoxystearic acid . This intermediate is oxidized using periodic acid in tertiary butyl alcohol to yield 12-oxododecanoic acid . The oxoacid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is catalytically reduced to produce 12-amino-7-oxododecanoic acid . Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
12-Amino-7-oxododecanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
12-Amino-7-oxododecanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 12-amino-7-oxododecanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Aminododecanoic acid: Lacks the ketone group present in 12-amino-7-oxododecanoic acid hydrochloride.
11-Aminoundecanoic acid: Has a shorter carbon chain and different functional groups.
12-Mercaptododecanoic acid: Contains a thiol group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
871-16-9 |
|---|---|
Molekularformel |
C12H24ClNO3 |
Molekulargewicht |
265.78 g/mol |
IUPAC-Name |
12-amino-7-oxododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H23NO3.ClH/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16;/h1-10,13H2,(H,15,16);1H |
InChI-Schlüssel |
ZFTYARVNMHXVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)CCCCCN)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



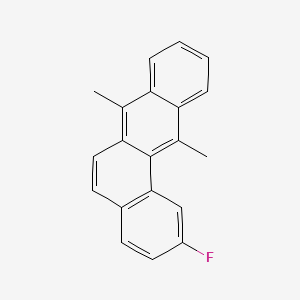
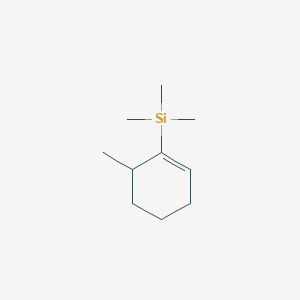
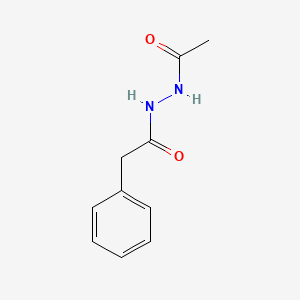
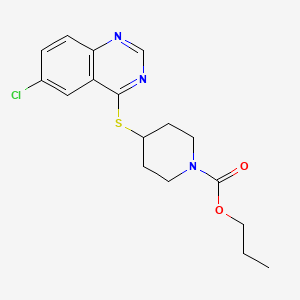
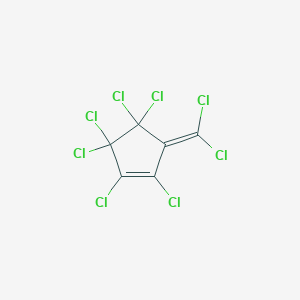
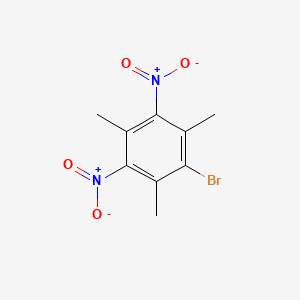
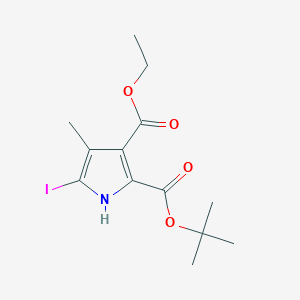
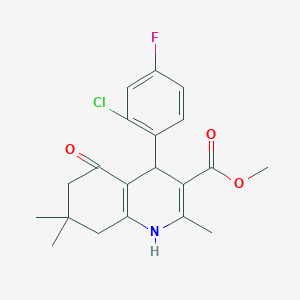


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)


